molecular formula C19H12N2O4S B2427670 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid CAS No. 688791-75-5

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid

Cat. No.: B2427670
CAS No.: 688791-75-5
M. Wt: 364.38
InChI Key: YBJIUHGQLDMPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a synthetic molecular hybrid designed for advanced antibacterial research. This compound strategically combines a coumarin scaffold, a 2-sulfanylidene-imidazole (thiohydantoin) unit, and a benzoic acid moiety into a single pharmacophore. The design of such hybrids represents a modern strategy in medicinal chemistry to combat multi-drug resistant bacterial pathogens, particularly difficult-to-treat ESKAPE pathogens such as Staphylococcus aureus (including MRSA), Klebsiella pneumoniae , and Acinetobacter baumannii . The coumarin component is a privileged structure in drug discovery known for its diverse biological activities, while the imidazole ring, especially when functionalized, is a critical pharmacophore in numerous bioactive molecules. The incorporation of a sulfanylidene group on the imidazole ring can enhance binding interactions with biological targets and improve the pharmacokinetic profile. The terminal benzoic acid group adds polarity to the molecule, potentially influencing its solubility and interaction with bacterial enzymes or efflux pumps. The primary research value of this compound lies in its potential dual-targeting mechanism of action. Molecular hybrids like this one are investigated for their ability to simultaneously engage multiple bacterial targets, thereby impairing the development of resistance, which is a significant advantage over conventional single-target antibiotics . Researchers can utilize this compound as a lead structure for the synthesis of novel antibacterial agents, for studying structure-activity relationships (SAR) in hybrid molecules, and for in vitro evaluation against a panel of Gram-positive and Gram-negative bacteria. This product is provided for Research Use Only. It is strictly intended for laboratory research applications and is not certified for human or veterinary diagnosis, therapeutic use, or any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)21-10-15(20-19(21)26)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIUHGQLDMPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Cyclization Route

Steps :

  • Synthesis of coumarin-3-acetyl chloride :
    Pechmann condensation of resorcinol with ethyl acetoacetate yields 4-methyl-2-oxo-2H-chromene-3-acetic acid, followed by bromination (PBr₃) to generate coumarin-3-acetyl bromide.
  • Formation of thiourea intermediate :
    4-Aminobenzoic acid reacts with carbon disulfide (CS₂) in basic conditions to form sodium 4-thioureidobenzoate.
  • Cyclization to imidazoline-2-thione :
    The thiourea attacks coumarin-3-acetyl bromide, facilitating cyclization via nucleophilic substitution and elimination of HBr (Scheme 1).

Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: 80°C, 12 h
  • Yield: 68–72%

Mechanistic Insights :
The reaction proceeds through a tandem Knoevenagel-addition-cyclization mechanism, where imidazole (as a catalyst) enhances nucleophilicity of the thiourea group.

Multicomponent Green Synthesis

Steps :

  • One-pot assembly :
    4-Hydroxycoumarin, 4-formylbenzoic acid, and thiourea undergo imidazole-catalyzed condensation in aqueous medium.

Conditions :

  • Catalyst: Imidazole (2.0 equiv)
  • Solvent: Water
  • Temperature: 100°C, 6 h
  • Yield: 82–85%

Advantages :

  • Eliminates intermediate isolation.
  • Aligns with green chemistry principles (water solvent, low E-factor).

Post-Functionalization of Preformed Imidazoline

Steps :

  • Synthesis of 1-(4-carboxyphenyl)imidazoline-2-thione :
    4-Isothiocyanatobenzoic acid reacts with ethylenediamine, followed by acid hydrolysis.
  • Coumarin coupling :
    Suzuki-Miyaura cross-coupling between 3-bromocoumarin and the imidazoline-thione boronate ester.

Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: DMF/H₂O
  • Yield: 60–65%

Comparative Analysis of Synthetic Methods

Method Steps Yield Catalyst/Solvent Advantages Limitations
Thiourea Cyclization 3 68–72% Imidazole/EtOH-H₂O High regioselectivity Toxic brominating agents
Multicomponent Green 1 82–85% Imidazole/H₂O Eco-friendly, scalable Requires optimization for substrates
Post-Functionalization 2 60–65% Pd(PPh₃)₄/DMF Modular coupling Low yield, costly catalysts

Optimization and Scale-Up Challenges

  • Purification : The polar benzoic acid group enables acid-base extraction, but column chromatography is often required for diastereomeric separation.
  • Thione Stability : The sulfanylidene group is prone to oxidation; reactions must be conducted under inert atmospheres.
  • Coumarin Reactivity : Electron-withdrawing effects at C-3 necessitate activated coupling partners (e.g., bromides over chlorides).

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: This compound shares a similar coumarin and benzoic acid structure but differs in the heterocyclic moiety.

    4-[5-(2-oxochromen-3-yl)-1H-imidazol-3-yl]benzoic acid: Similar to the target compound but lacks the sulfur atom in the imidazole ring.

Uniqueness

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is unique due to the presence of both coumarin and imidazole moieties, along with a sulfur atom in the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole ring and subsequent modifications to introduce the chromenyl and benzoic acid moieties. The general synthetic route can be summarized as follows:

  • Formation of Imidazole: The reaction of appropriate aldehydes with thiourea derivatives leads to the formation of the imidazole core.
  • Introduction of Chromenyl Group: The chromenyl moiety is introduced through a condensation reaction with 2-oxo-2H-chromen derivatives.
  • Final Coupling: The benzoic acid group is added through acylation reactions, yielding the final product.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organisms
4-(2-Mercaptobenzimidazole) derivatives1.27Staphylococcus aureus
4-(Substituted benzimidazole) derivatives2.60Escherichia coli
4-[4-(Chromene derivative)]1.43Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds are promising candidates for further development as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, particularly colorectal carcinoma cells (e.g., HCT116).

Table 2: Anticancer Activity against HCT116 Cell Line

Compound NameIC50 (µM)Comparison with Standard Drug
4-[4-(Chromene derivative)]5.85Better than 5-FU (IC50 = 9.99)
Other Imidazole derivatives4.53

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death.
  • Interaction with DNA: There is evidence suggesting that these compounds may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy: A study involving a series of benzimidazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, underscoring their potential as new antibiotics.
  • Case Study on Cancer Treatment: In vitro studies showed that specific imidazole derivatives exhibited lower toxicity towards normal cells compared to traditional chemotherapeutics while maintaining efficacy against tumor cells.

Q & A

Q. What are the established synthetic routes for 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling of chromen-3-yl intermediates with sulfanylidene-imidazole precursors via Suzuki-Miyaura cross-coupling (for aromatic ring linkage) .
  • Cyclization reactions to form the imidazole-thione ring, often mediated by thiourea derivatives under acidic conditions .
  • Carboxylic acid functionalization via hydrolysis of ester-protected intermediates using NaOH/EtOH .
    Optimization strategies :
  • Use anhydrous solvents (e.g., DMF or THF) to suppress side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation .
  • Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves the sulfanylidene moiety’s tautomeric equilibrium (thione vs. thiol forms) and confirms the chromen-imidazole linkage geometry (e.g., bond angles: C-S-C ≈ 105°, C-O-C ≈ 120°) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), imidazole NH (δ 10.2–11.5 ppm), and benzoic acid COOH (δ 12–13 ppm, broad) .
    • ¹³C NMR : Carbonyl carbons (C=O at δ 165–175 ppm), sulfanylidene C=S (δ 125–135 ppm) .
  • FT-IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch in thiol tautomer) .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

  • Perform accelerated stability studies in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Use mass spectrometry to detect hydrolysis products (e.g., free benzoic acid or chromen-3-yl fragments) .
  • Assess photostability under UV-Vis light (λ = 254–365 nm) to evaluate chromen ring integrity .

Advanced Research Questions

Q. What computational approaches are recommended to study the compound’s binding interactions with biological targets (e.g., kinases or receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Key residues (e.g., Lys295, Asp381 in EGFR) may form hydrogen bonds with the sulfanylidene and benzoic acid groups .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility of the imidazole-thione ring .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the chromen ring) with inhibitory potency (IC₅₀ values) .

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values) be resolved?

  • Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24 vs. 48 hours), and solvent controls (DMSO ≤ 0.1%) .
  • Validate target specificity : Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., kinase inhibition vs. off-target cytotoxicity) .
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity assays) with cellular proliferation (MTT assays) .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Prodrug design : Esterify the benzoic acid group (e.g., methyl or ethyl ester) to enhance membrane permeability, with in vivo hydrolysis to the active form .
  • Cocrystallization : Use coformers (e.g., nicotinamide) to improve aqueous solubility via hydrogen-bonding networks .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., chromen ring hydroxylation) .

Methodological Notes

  • Epimer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve tautomers or stereoisomers .
  • Toxicity screening : Prioritize zebrafish embryo models (LC₅₀) before rodent studies to reduce ethical and logistical burdens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.